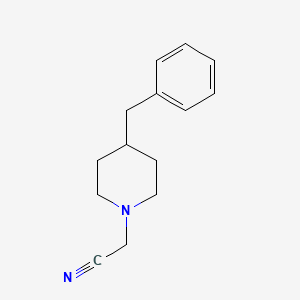

2-(4-Benzylpiperidino)acetonitrile

Overview

Description

2-(4-Benzylpiperidino)acetonitrile (2-BPA) is a synthetic organic compound that has been used in a variety of research applications, including drug design and development, medicinal chemistry, and biochemistry. 2-BPA is a derivative of piperidine, a cyclic secondary amine, and has been used in a variety of research applications due to its unique properties. It is a colorless, water-soluble solid with a melting point of 86°C and a molecular weight of 230.3 g/mol.

Scientific Research Applications

Coordination Polymers and Luminescence Properties

Coordination polymers constructed from hexanuclear molecular building blocks involving acetonitrile demonstrate significant advancements in the field of inorganic chemistry. These polymers, thanks to their unique structural configurations, showcase thermal stability up to 200°C and exhibit strong luminescence under UV irradiation due to the antenna effect. This property is particularly noted in compounds containing terbium (Tb), indicating potential applications in materials science for the development of luminescent materials (Calvez, Daiguebonne, & Guillou, 2011).

Organic Synthesis and Electrosynthesis

In organic chemistry, acetonitrile plays a crucial role in electrosynthesis processes. For instance, the electrolysis of various benzyl compounds in acetonitrile leads to the formation of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile as a major product. This showcases acetonitrile's ability to facilitate complex organic reactions, highlighting its importance in synthetic organic chemistry (Batanero, Barba, & Martín, 2002).

Photoinduced Chemical Transformations

Photoinduced direct pyridination of C(sp3)–H bonds using acetonitrile under specific conditions emphasizes the versatility of acetonitrile in promoting chemoselective reactions. This method allows for the efficient formation of sterically hindered bonds, presenting a novel approach for constructing biologically active molecules and functional materials with pyridine substructures (Hoshikawa & Inoue, 2013).

Electrogenerated Base (EGB) Applications

The utilization of acetonitrile as an electrogenerated base (EGB) to produce cyanomethyl anion demonstrates its effectiveness in synthesizing complex organic compounds such as 3-Benzyl-5-imino-4-thioxo-2-imidazolidinones. This method employs acetonitrile's electrochemical properties to facilitate reactions under low-temperature conditions, showcasing the compound's utility in innovative synthetic methodologies (Sbei et al., 2015).

Acetonitrile in Analytical Chemistry

Acetonitrile's role extends to analytical chemistry, where its properties are leveraged for complexing reactions and stability studies. For example, the study of sandwich-type complexes of crown-containing anthraquinoneimines in acetonitrile reveals insights into ligand-metal interactions, demonstrating acetonitrile's utility in enhancing the understanding of molecular structures and their stability in solution (Kudrevatykh et al., 2020).

Mechanism of Action

Target of Action

It is suggested that it may have some interaction with iron-regulated srna controlling the synthesis of iron-containing proteins in staphylococcus aureus .

Mode of Action

It is suggested that it may act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Biochemical Pathways

It is suggested that it may affect the pathways related to iron metabolism and iron-dependent pathways .

Biochemical Analysis

Biochemical Properties

2-(4-Benzylpiperidino)acetonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with lipid membranes, enhancing their fluctuation and destabilization . These interactions are crucial for understanding the stability and dynamic behavior of biological membranes, which are essential for processes such as membrane trafficking and autophagy .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce destabilization in lipid bilayers, which can impact membrane integrity and cellular communication . Additionally, the compound’s interaction with lipid membranes can lead to changes in cell division rates and other cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to enhance the fluctuation of lipid membranes, which is a critical factor in the stability and dynamic nature of biological membranes . These interactions may involve hydrogen bonding and hydrophobic interactions, which contribute to the compound’s ability to destabilize lipid bilayers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. The stability of this compound in various experimental conditions is crucial for its application in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes . Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s role in these pathways can affect the overall metabolic balance within cells, highlighting its importance in biochemical studies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its role in cellular processes . Understanding these localization mechanisms is essential for elucidating the compound’s biochemical properties .

properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-7,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAVSWMWBQLOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443413 | |

| Record name | (4-Benzylpiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25842-31-3 | |

| Record name | (4-Benzylpiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)